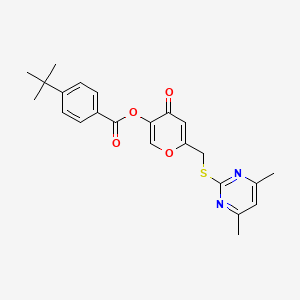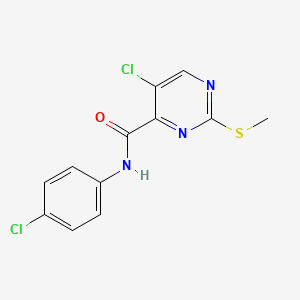
5-chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, also known as CC-1065 analogue, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound belongs to the class of DNA-binding agents and has shown promising results in inhibiting the growth of cancer cells.
Mécanisme D'action
5-chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide analogue exerts its anticancer effects by binding to the minor groove of DNA and causing structural changes that prevent DNA replication and transcription. This mechanism of action is different from other DNA-binding agents, such as cisplatin, which bind to the major groove of DNA. The unique mechanism of action of this compound analogue makes it a potential candidate for overcoming drug resistance in cancer cells.
Biochemical and Physiological Effects
This compound analogue has been shown to cause DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. The compound has also been shown to induce oxidative stress and inhibit angiogenesis, which are important processes in cancer progression. The biochemical and physiological effects of this compound analogue make it a promising candidate for further research in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide analogue is its high potency and specificity towards cancer cells. This makes it an ideal compound for in vitro and in vivo experiments. However, the complex synthesis method and high cost of the compound limit its widespread use in research. Additionally, the potential toxicity of the compound requires careful handling and safety precautions in the laboratory.
Orientations Futures
There are several future directions for research on 5-chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide analogue. One area of interest is the development of new analogues that have improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the combination of this compound analogue with other anticancer agents to enhance its efficacy. Additionally, the potential use of this compound analogue in other diseases, such as viral infections, is an area of interest for future research.
Conclusion
This compound analogue is a promising compound for cancer research due to its unique mechanism of action and potential applications in cancer therapy. The compound has shown to be effective in inhibiting the growth of cancer cells and has several advantages for laboratory experiments. Future research on this compound analogue is needed to further explore its potential in cancer therapy and other disease areas.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide analogue involves several steps, including the formation of key intermediates, followed by the coupling of these intermediates to form the final product. The process is complex and requires expertise in organic chemistry. The synthesis method has been optimized to maximize the yield and purity of the compound.
Applications De Recherche Scientifique
5-chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide analogue has been extensively studied for its potential applications in cancer research. The compound has shown to be effective in inhibiting the growth of cancer cells by binding to DNA and disrupting its structure. This mechanism of action makes this compound analogue a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3OS/c1-19-12-15-6-9(14)10(17-12)11(18)16-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASJCCVKNNZCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

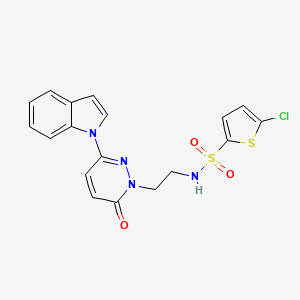
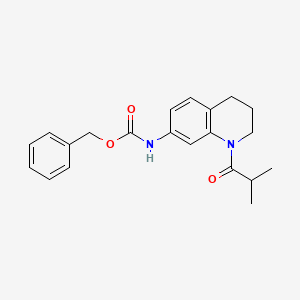
![1-[(3-Methylphenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2914728.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde](/img/structure/B2914730.png)
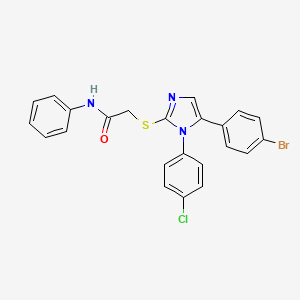
![2-Amino-2-[4-[(4-nitrophenyl)methoxy]phenyl]acetic acid](/img/structure/B2914735.png)
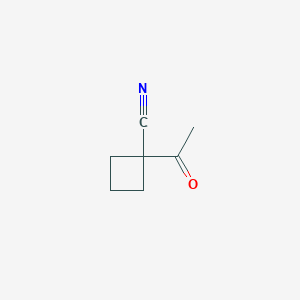

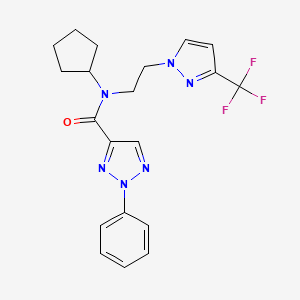
![Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2914740.png)
![ethyl 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2914741.png)

